

# **Application Notes and Protocols: Ceralasertib** (AZD6738) in Combination with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD-2207  |           |
| Cat. No.:            | B10759472 | Get Quote |

A Note on AZD-2207: Initial searches for "AZD-2207" indicate that this compound was a cannabinoid receptor CB1 antagonist investigated by AstraZeneca for type 2 diabetes and obesity. Its development was discontinued in 2009. Given the context of this request for detailed experimental protocols for cancer research, it is likely that "AZD-2207" was a mistyped identifier. This document will focus on a more relevant AstraZeneca compound in clinical development for oncology, Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

## **Introduction to Ceralasertib (AZD6738)**

Ceralasertib (AZD6738) is an orally bioavailable and selective inhibitor of ATR kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1][2] The ATR pathway is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, leading to cell cycle arrest and DNA repair.[3][4] Many cancer cells have a higher dependency on the ATR pathway for survival due to increased oncogene-induced replication stress and defects in other DDR pathways, making ATR an attractive therapeutic target.[5][6] By inhibiting ATR, Ceralasertib can induce synthetic lethality in cancer cells with specific DNA repair defects and can potentiate the anti-tumor activity of DNA-damaging agents like chemotherapy and PARP inhibitors.[7][8]

## **Mechanism of Action and Signaling Pathway**

Ceralasertib competitively inhibits the ATP-binding site of ATR kinase. This prevents the phosphorylation of its downstream targets, most notably the checkpoint kinase 1 (CHK1).[7] Inhibition of the ATR-CHK1 signaling cascade abrogates cell cycle checkpoints (G2/M and



## Methodological & Application

Check Availability & Pricing

intra-S), prevents the stabilization of stalled replication forks, and ultimately leads to the accumulation of DNA double-strand breaks, mitotic catastrophe, and cell death, particularly in tumor cells with high replication stress.[2][7]





Click to download full resolution via product page



Caption: The ATR signaling pathway is activated by DNA damage and replication stress, leading to cell cycle arrest and DNA repair. Ceralasertib inhibits ATR, blocking this response.

## **Quantitative Data from Combination Studies**

The following tables summarize clinical trial data for Ceralasertib in combination with other anticancer agents.

Table 1: Ceralasertib in Combination with Olaparib (PARP Inhibitor)



| Trial/Co<br>hort                             | Patient<br>Populati<br>on                                                        | Dosing<br>Regime<br>n                                     | Overall<br>Respon<br>se Rate<br>(ORR) | Clinical<br>Benefit<br>Rate<br>(CBR) | Median Progres sion- Free Survival (PFS) | Key<br>Adverse<br>Events<br>(Grade<br>≥3)               | Referen<br>ce |
|----------------------------------------------|----------------------------------------------------------------------------------|-----------------------------------------------------------|---------------------------------------|--------------------------------------|------------------------------------------|---------------------------------------------------------|---------------|
| CAPRI<br>(Phase<br>2)                        | Platinum- sensitive, recurrent high- grade serous ovarian cancer (HRD- negative) | Ceralase rtib 160 mg QD (Days 1- 7) + Olaparib 300 mg BID | 45%                                   | -                                    | -                                        | Anemia,<br>Thrombo<br>cytopenia<br>,<br>Neutrope<br>nia | [9]           |
| CAPRI<br>(Phase<br>2)                        | Platinum- sensitive, recurrent high- grade serous ovarian cancer (HRD- positive) | Ceralase rtib 160 mg QD (Days 1- 7) + Olaparib 300 mg BID | 53%                                   | -                                    | 7.5<br>months                            | Anemia,<br>Thrombo<br>cytopenia<br>,<br>Neutrope<br>nia | [9][10]       |
| Olaparib<br>Combinat<br>ions<br>(Phase<br>2) | Advance<br>d solid<br>tumors<br>with DDR<br>alteration<br>s                      | Ceralase rtib 160 mg QD (Days 1- 7) + Olaparib 300 mg BID | 8.3%                                  | 62.5%                                | -                                        | Myelosup<br>pression                                    | [11][12]      |



| AcSé-<br>ESMART<br>(Phase<br>I/II) | Pediatric<br>solid<br>tumors<br>with DNA<br>repair<br>deficienci<br>es | Ceralase rtib 80 mg + Olaparib 150 mg (ages 12- 18) | One<br>confirme<br>d partial<br>response |  | - | Thrombo<br>cytopenia<br>,<br>Neutrope<br>nia | [13][14] |
|------------------------------------|------------------------------------------------------------------------|-----------------------------------------------------|------------------------------------------|--|---|----------------------------------------------|----------|
|------------------------------------|------------------------------------------------------------------------|-----------------------------------------------------|------------------------------------------|--|---|----------------------------------------------|----------|

Table 2: Ceralasertib in Combination with Chemotherapy

| Trial/Coh<br>ort | Patient<br>Populatio<br>n                               | Dosing<br>Regimen                                                                       | Overall<br>Respons<br>e Rate<br>(ORR)          | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Key<br>Adverse<br>Events<br>(Grade<br>≥3) | Referenc<br>e |
|------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------|-----------------------------------------------------|-------------------------------------------|---------------|
| Phase I<br>Study | Advanced<br>solid<br>tumors                             | Ceralaserti b (escalating doses) + Carboplatin AUC5 (Day 1 of 21-day cycle)             | -                                              | -                                                   | Myelosupp<br>ression                      | [15][16]      |
| Phase I<br>Study | Refractory<br>solid<br>tumors<br>(melanoma<br>enriched) | Ceralaserti b (escalating doses) + Paclitaxel 80 mg/m² (Days 1, 8, 15 of 28- day cycle) | 22.6%<br>(overall),<br>33.3%<br>(melanoma<br>) | 3.6 months<br>(melanoma<br>)                        | -                                         | [6][17]       |

Table 3: Ceralasertib in Combination with Immunotherapy



| Trial/Coh<br>ort  | Patient<br>Populatio<br>n     | Dosing<br>Regimen                                                                   | Overall<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS)            | Key<br>Adverse<br>Events                     | Referenc<br>e |
|-------------------|-------------------------------|-------------------------------------------------------------------------------------|---------------------------------------|----------------------------------------------------------------|----------------------------------------------|---------------|
| Phase II<br>Study | Advanced<br>gastric<br>cancer | Ceralaserti b 240 mg BID (Days 15-28) + Durvaluma b 1500 mg (Day 1 of 28-day cycle) | 22.6%                                 | 3.0 months (overall), 5.6 months (ATM loss/high HRD signature) | Manageabl<br>e with dose<br>modificatio<br>n | [18][19]      |

## **Experimental Protocols**

The following are representative protocols for preclinical evaluation of Ceralasertib in combination therapies.

## Protocol 1: In Vitro Cell Viability Assay (Synergy Analysis)

This protocol determines the synergistic effect of Ceralasertib and another agent (e.g., Olaparib, Carboplatin) on cancer cell proliferation.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Ceralasertib (AZD6738)
- Combination drug (e.g., Olaparib)



- DMSO (vehicle control)
- 96-well clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Preparation: Prepare a dose-response matrix of Ceralasertib and the combination drug in complete medium. Include single-agent and combination treatments, as well as a vehicle control (DMSO).
- Treatment: Remove the medium from the wells and add the drug-containing medium.
- Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or fluorescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle-treated controls. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## Protocol 2: Western Blotting for Pharmacodynamic Biomarkers

This protocol assesses the on-target effect of Ceralasertib by measuring the phosphorylation of downstream targets.

#### Materials:



- · Cancer cell line of interest
- 6-well plates
- Ceralasertib (AZD6738)
- DNA damaging agent (e.g., Carboplatin, optional to induce ATR activation)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running and transfer buffers
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-yH2AX, anti-Actin)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates. Treat with the DNA damaging agent (if applicable) for a specified time, followed by co-treatment with Ceralasertib for 1-2 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane for 1 hour at room temperature.



- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
- Wash and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal. A decrease in the p-CHK1/total CHK1 ratio indicates successful ATR inhibition. An increase in yH2AX can indicate increased DNA damage.[20]

### **Protocol 3: In Vivo Tumor Xenograft Study**

This protocol evaluates the in vivo efficacy of Ceralasertib in combination with another agent in a mouse model.

#### Materials:

- Immunocompromised mice (e.g., nude or NSG)
- Cancer cell line or patient-derived xenograft (PDX) model
- Ceralasertib (AZD6738) formulated for oral gavage
- Combination drug formulated for its appropriate route of administration (e.g., Olaparib for oral gavage, Carboplatin for intraperitoneal injection)
- Vehicle controls
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flanks of the mice.
- Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, Ceralasertib alone, combination drug alone, Ceralasertib + combination drug).

### Methodological & Application





- Treatment Administration: Administer drugs according to the optimized dose and schedule determined from preclinical studies.[8][21] For example, Ceralasertib at 50 mg/kg daily by oral gavage and Carboplatin at a specified dose by IP injection.
- Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).
- Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.
- Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.



#### Preclinical Evaluation of Ceralasertib Combination Therapy



Click to download full resolution via product page

Caption: A typical preclinical workflow for evaluating Ceralasertib combination therapies, from in vitro synergy to in vivo efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Ceralasertib used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Molecular Pathways: Targeting ATR in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) Trial in Acquired PARP Inhibitor-Resistant Homologous Recombination-Deficient Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. oncozine.com [oncozine.com]
- 14. aacr.org [aacr.org]
- 15. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]



- 18. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. benchchem.com [benchchem.com]
- 21. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Ceralasertib (AZD6738) in Combination with Other Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10759472#azd-2207-in-combination-with-other-drugs-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com